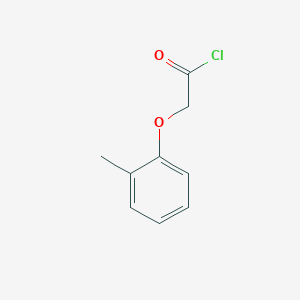

(2-Methylphenoxy)acetyl chloride

概要

説明

(2-Methylphenoxy)acetyl chloride is an organic compound with the chemical formula C9H9ClO2. It is a colorless to light yellow liquid with a pungent odor . This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

準備方法

(2-Methylphenoxy)acetyl chloride can be synthesized from (2-methylphenoxy)acetic acid. The synthesis involves the reaction of (2-methylphenoxy)acetic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

(2-Methylphenoxy)acetic acid+SOCl2→(2-Methylphenoxy)acetyl chloride+SO2+HCl

This method is commonly used in laboratory settings due to its simplicity and efficiency .

化学反応の分析

Nucleophilic Substitution

(2-Methylphenoxy)acetyl chloride reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

- Reaction with Amines: this compound reacts with primary or secondary amines in the presence of a base, such as triethylamine, to yield amides. For example, it can react with methylamine to produce an N-substituted amide .

- Reaction with Alcohols: this compound reacts with alcohols in the presence of a base to form esters. This reaction is an example of esterification .

- Reaction with Nitrogen Compounds: Acyl chlorides, including this compound, react with ammonia and primary amines. The reaction initially forms hydrogen chloride gas, which then reacts with excess amine to produce a salt .

Hydrolysis

This compound reacts with water to produce (2-methylphenoxy)acetic acid and hydrochloric acid.

This hydrolysis reaction is highly exothermic and sensitive, posing potential safety issues in industrial settings .

Reduction

This compound can be reduced to (4-methylphenoxy)acetaldehyde using reducing agents like lithium aluminum hydride.

科学的研究の応用

Medicinal Chemistry

(2-Methylphenoxy)acetyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is often used to introduce the (2-methylphenoxy)acetyl group into bioactive molecules, enhancing their pharmacological properties.

- Synthesis of Anti-Tumor Agents : Research has shown that derivatives of this compound exhibit potential anti-tumor activity. For instance, studies have synthesized several phenoxyacetamides from this compound, evaluating their efficacy against tumor cells. The synthesis process typically involves the reaction of this compound with amines to form amides, which are then tested for biological activity .

Herbicide Development

The compound is also utilized in the formulation of herbicides. Specifically, it is a precursor for synthesizing various phenoxyacetic acid derivatives, which are known for their selective herbicidal properties.

- Phenoxyacetic Acid Derivatives : The catalytic chlorination of (2-methylphenoxy)acetic acid leads to the formation of 2-methyl-4-chlorophenoxyacetic acid, a selective systemic herbicide effective against broadleaf weeds. This transformation is significant in agricultural chemistry as it aids in developing more effective weed control agents .

Chemical Synthesis

In addition to its applications in pharmaceuticals and agrochemicals, this compound is a valuable reagent in organic synthesis.

- Reactions with Nucleophiles : The acyl chloride can react with various nucleophiles, including alcohols and amines, to form esters and amides respectively. This reactivity is harnessed in constructing complex organic molecules for research and industrial applications .

Case Study 1: Synthesis of Anti-Tumor Agents

A study focused on synthesizing N,N-diethyl-(2-methylphenoxy)acetamide from this compound demonstrated its potential as an anti-tumor agent. The reaction conditions were optimized to achieve high yields, showcasing the compound's utility in medicinal chemistry .

Case Study 2: Herbicide Efficacy

Research on the herbicidal properties of 2-methyl-4-chlorophenoxyacetic acid derived from this compound revealed its effectiveness against specific weed species while being less harmful to crops. This selectivity makes it a valuable tool for sustainable agriculture .

Data Tables

| Application Area | Compound Derived | Key Properties |

|---|---|---|

| Medicinal Chemistry | N,N-diethyl-(2-methylphenoxy)acetamide | Potential anti-tumor activity |

| Herbicide Development | 2-methyl-4-chlorophenoxyacetic acid | Selective systemic herbicide |

| Chemical Synthesis | Various esters and amides | Versatile reactivity with nucleophiles |

作用機序

The mechanism of action of (2-Methylphenoxy)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

類似化合物との比較

(2-Methylphenoxy)acetyl chloride can be compared with other acyl chlorides, such as benzoyl chloride and acetyl chloride. While all these compounds are acylating agents, this compound is unique due to the presence of the (2-methylphenoxy) group, which imparts specific reactivity and properties. Similar compounds include:

Benzoyl chloride: Used in the synthesis of benzoyl derivatives.

Acetyl chloride: Used in the synthesis of acetyl derivatives.

(4-Methylphenoxy)acetyl chloride: Similar structure but with a different position of the methyl group

This uniqueness makes this compound valuable in specific synthetic applications where the (2-methylphenoxy) group is required.

生物活性

(2-Methylphenoxy)acetyl chloride is an organic compound with the chemical formula C9H9ClO2, primarily recognized for its role as an intermediate in the synthesis of bioactive compounds. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C9H9ClO2

- Molecular Weight : 184.62 g/mol

- Physical State : Colorless to light yellow liquid with a pungent odor

The biological activity of this compound is hypothesized to be similar to that of acetyl chloride, which interacts with cholinergic receptors and may inhibit the release of acetylcholine from presynaptic neurons. This interaction can lead to neuromuscular blockage and paralysis, indicating potential neurotoxic effects.

Biochemical Pathways

The compound is involved in various biochemical pathways:

- Acetyl CoA Pathway : Related compounds participate in essential metabolic processes.

- Nucleophilic Substitution Reactions : Reacts with nucleophiles to form amides and esters.

- Hydrolysis : Hydrolyzes in the presence of water to yield (2-methylphenoxy)acetic acid and hydrochloric acid.

Biological Activity Data

1. Neurotoxicity Assessment

A study investigated the neurotoxic effects of related compounds on human neuronal cell lines. While this compound itself was not directly tested, related compounds showed minimal cytotoxicity even at high concentrations, suggesting a need for further research into its neurotoxic potential .

2. Synthesis of Bioactive Compounds

Research has demonstrated that this compound serves as a precursor for various bioactive molecules. For instance, it has been utilized in synthesizing anti-tumor agents and other pharmaceuticals that exhibit significant biological activities .

3. Agricultural Implications

The compound's derivatives are often studied for their efficacy as herbicides and agrochemicals. The structure-activity relationship indicates that modifications can enhance biological activity against specific plant targets, making it valuable in agricultural applications .

Safety and Toxicity

While this compound is useful in synthetic applications, its safety profile requires careful consideration. The toxicity data indicate potential risks associated with exposure, particularly regarding its neurotoxic effects as observed in related compounds . Proper handling and safety measures are essential when working with this compound.

特性

IUPAC Name |

2-(2-methylphenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUPIOFRAVBUAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90493508 | |

| Record name | (2-Methylphenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15516-43-5 | |

| Record name | (2-Methylphenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。